Ethyl 2-Bromopyrrole-1-carboxylate
Description
Ethyl 2-bromopyrrole-1-carboxylate is a brominated pyrrole derivative featuring an ester functional group at the 1-position and a bromine substituent at the 2-position. Pyrrole derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Bromination of pyrrole rings enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling diverse functionalization.
Properties
IUPAC Name |
ethyl 2-bromopyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)9-5-3-4-6(9)8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGPECOQWFTFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223200 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375064-62-2 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Biological Activities
Ethyl 2-bromopyrrole-1-carboxylate exhibits several biological activities that make it a candidate for further research in medicinal chemistry:
- Anticancer Activity : Studies have shown that bromopyrrole derivatives can inhibit the proliferation of various cancer cell lines. This compound has been noted for its potential to induce apoptosis in cancer cells through the modulation of key signaling pathways .
- Antimicrobial Properties : Research indicates that compounds containing bromopyrrole structures can exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Applications in Pharmaceutical Development
The unique structure of this compound allows it to serve as an important intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential use as:
- Anticancer Therapies : Given its ability to inhibit cancer cell growth, researchers are investigating its derivatives as potential anticancer drugs.
- Antimicrobial Agents : With rising antibiotic resistance, there is an urgent need for new antimicrobial compounds. This compound and its derivatives could provide a new class of antibiotics .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : In another study, derivatives of this compound showed promising results against multi-drug resistant bacterial strains, suggesting their utility in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two brominated pyrrole derivatives and a pyrrolopyridine analog, which differ in substituent positions, ring systems, and reactivity. Key comparisons are outlined below:
Ethyl 2:4-Dimethyl-3-propylpyrrole-5-carboxylate and Derivatives
- Structure : Features methyl (2,4-positions), propyl (3-position), and ester (5-position) groups. Bromination yields a 2:3-bromo derivative (m.p. 148°C) .
- Reactivity: Reacts with methanol/formaldehyde to form a pyrromethane dicarboxylate (m.p. 166°C) . Hydrolysis produces a dicarboxylic acid (m.p. 140°C), which decomposes to porphyrins and simpler pyrroles under acidic conditions . Bromination in formic acid yields a dibrominated pyrromethene (m.p. 146°C) .
- Comparison : Unlike the target compound (bromine at 2-position, ester at 1-position), this derivative has bromine at 2:3-positions and ester at 5-position. The presence of alkyl groups (methyl, propyl) likely increases steric hindrance, reducing reactivity compared to simpler bromopyrrole esters.
Ethyl 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Structure : A pyrrolopyridine derivative with bromine (3-position), methyl (5-position), and ester (2-position) groups. The fused pyridine ring introduces aromaticity and electronic effects distinct from pyrrole .
- Availability : Discontinued across all commercial quantities (50mg–500mg), suggesting synthesis challenges or niche applications .
- However, the bromine at 3-position (vs. 2-position in the target compound) and ester at 2-position (vs. 1-position) may alter regioselectivity in reactions.
Data Table: Comparative Analysis of Brominated Pyrrole Derivatives
Research Findings and Implications
- Reactivity Trends : Bromination at the 2-position (target compound) likely enhances electrophilic substitution at adjacent positions, whereas 3-bromo derivatives (e.g., pyrrolopyridine) may favor nucleophilic aromatic substitution due to pyridine’s electron-withdrawing effects .
- Synthetic Utility: Pyrrole esters with bromine at β-positions (e.g., 2-bromo) are pivotal in constructing porphyrinoids, as demonstrated by the formation of pyrromethanes and porphyrins from the 2:3-bromo derivative .
- Stability and Availability : The discontinuation of the pyrrolopyridine analog underscores the challenges in synthesizing complex heterocycles, whereas simpler pyrrole derivatives remain more accessible .
Notes on Evidence Limitations
- The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs.
- Discontinued status of the pyrrolopyridine derivative highlights the need for updated commercial or synthetic studies .
Preparation Methods
Reaction Conditions and Optimization
-
Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. NBS offers better control over exothermic reactions and reduces over-bromination risks.
-
Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (−78°C to 0°C) enhance selectivity.
-
Catalysts : Lewis acids like iron(III) chloride (FeCl₃) or azoisobutyronitrile (AIBN) accelerate bromination.
-
Dissolve ethyl pyrrole-1-carboxylate (1.0 equiv.) in THF under nitrogen.
-
Cool to −78°C, add NBS (1.05 equiv.) and AIBN (0.1 equiv.).
-
Warm gradually to room temperature, stir for 12 hours.
-
Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography (hexane/EtOAc).
Multi-Step Synthesis via Lithiation and Stannylation
For higher regioselectivity, a lithiation-stannylation-bromination sequence is employed, particularly when direct bromination fails to achieve desired purity.
Key Steps:
-
Lithiation : Treat N-Boc-pyrrole with n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (TMP) at −78°C to generate a stabilized intermediate.
-
Stannylation : React with trimethylstannyl chloride (Me₃SnCl) to form N-Boc-2-trimethylstannylpyrrole.
-
Bromination : Treat with bromine or NBS to replace the stannyl group with bromine.
-
Esterification : Hydrolyze the Boc group and esterify with ethanol under acidic conditions.
Optimization Insights :
-
Temperature Control : Maintaining −78°C during lithiation prevents side reactions.
-
Stoichiometry : Use 1.05–1.1 equivalents of bromine to avoid di-bromination.
-
Purification : Silica gel chromatography (hexane/EtOAc, 4:1) isolates the product in >90% purity.
Yield : 50–60% (over four steps).
Friedel-Crafts Acylation Followed by Bromination
This method constructs the pyrrole ring with pre-installed functional groups, suitable for scalable production.
Protocol:
-
Friedel-Crafts Acylation : React pyrrole with trichloroacetyl chloride in the presence of AlCl₃ to form 2-trichloroacetylpyrrole.
-
Bromination : Treat with NBS in DCM at room temperature.
-
Esterification : Hydrolyze the trichloroacetyl group and react with ethanol under Mitsunobu conditions (DIAD, PPh₃).
Advantages :
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Direct Bromination | Short reaction time; minimal steps | Risk of over-bromination | 65–75% | >90% |
| Lithiation-Stannylation | High regioselectivity | Moisture-sensitive intermediates | 50–60% | >95% |
| Friedel-Crafts Route | Scalable; avoids cryogenic conditions | Requires toxic reagents (AlCl₃) | 70–80% | >85% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2-Bromopyrrole-1-carboxylate?
- Methodological Answer : this compound can be synthesized via bromination of ethyl pyrrole-2-carboxylate derivatives. For example, bromination using one equivalent of bromine in DMF with potassium carbonate (K₂CO₃) as a base yields the target compound in 85% efficiency. This method avoids over-bromination and ensures regioselectivity at the pyrrole ring .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Characteristic ¹H NMR signals include aromatic proton resonances at δ ~6.3–7.6 ppm for pyrrole protons and ethyl ester signals (e.g., quartet at δ ~4.2–4.4 ppm for CH₂CH₃) .
- Mass Spectrometry (MS) : GC-MS or ESI-MS can confirm the molecular ion peak (e.g., m/z ~265–267 for [M+H⁺] or isotopic patterns due to bromine) .
- HPLC/LCMS : Purity (>98%) can be assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. What precautions are necessary for handling this compound?
- Methodological Answer : Due to the instability of 2-bromopyrrole derivatives, store the compound under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture, as decomposition (e.g., debromination or polymerization) may occur .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The bromine atom at the 2-position deactivates the pyrrole ring, directing electrophilic attacks to the β-position (C-4 or C-5). For example, formylation under Vilsmeier-Haack conditions yields β-substituted products, while excessive electrophiles may displace bromine. Optimization of reaction temperature and stoichiometry is critical to avoid side reactions .
Q. What strategies enable functionalization of this compound for complex heterocycle synthesis?
- Methodological Answer :
- Cross-Coupling Reactions : Use palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to replace bromine with aryl/heteroaryl groups. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives .
- N-Functionalization : Tosylation or benzoylation at the pyrrole nitrogen (N-1) can be achieved using tosyl chloride or benzoyl chloride in the presence of a base (e.g., K₂CO₃) .
Q. How can computational methods aid in predicting the stability and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, predicting charge distribution at the pyrrole ring and bromine’s inductive effects. This helps rationalize regioselectivity in reactions like electrophilic substitution or cross-coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
